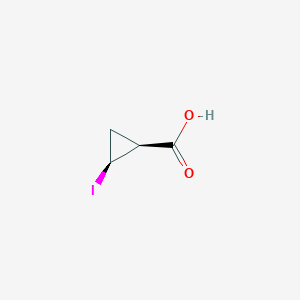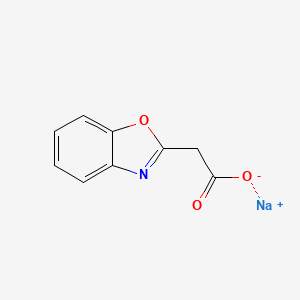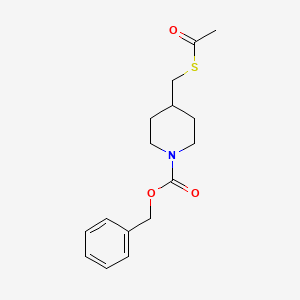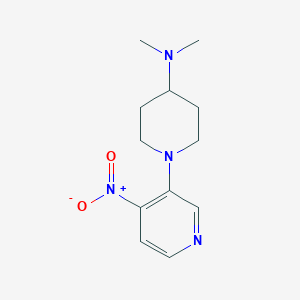
cis-2-Iodocyclopropanecarboxylic acid
Overview
Description
“Cis-2-Iodocyclopropanecarboxylic acid” is a chemical compound with the molecular formula C4H5IO2 and a molecular weight of 211.99 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves various reactions. For instance, it can be synthesized using dipyridinium dichromate in N,N-dimethyl-formamide at 25°C for 24 hours, yielding a 78% product . Another method involves using peracetic acid at 15°C for 24 hours, yielding a 59% product . It can also be synthesized using chlorine in chloroform for 1 hour, yielding an 83% product .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 .Physical And Chemical Properties Analysis
“this compound” is a solid substance that should be stored in a refrigerator .Scientific Research Applications
1. Photoisomerization Studies
Cis-2-Iodocyclopropanecarboxylic acid and its analogs have been studied for their photochemical properties. For instance, the photoisomerization of cis-2- benzoylcyclopropanecarboxylic acid, a similar compound, has been observed in alkaline solutions. This process involves the interconversion between cis and trans isomers with retention of asymmetric centers (Brown & Neumer, 1966).
2. Synthesis Methods
Research has been conducted on novel synthesis methods for related compounds. For example, a method for the stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid has been developed, showcasing advanced techniques in organic synthesis (Toyota et al., 1996).
3. Analytical Detection in Biological Samples
Studies have explored methods to detect and quantify metabolites of compounds structurally similar to this compound in human urine. These methods involve advanced techniques like gas chromatography-tandem mass spectrometry, highlighting the compound's relevance in environmental and health monitoring (Arrebola et al., 1999).
4. Chemical Behavior and Structural Studies
Research has also focused on the structural characterization and chemical behavior of cyclopropane-carboxylic acids. For example, studies have been done on the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids, providing insights into the electronic and structural aspects of these molecules (Kusuyama, 1979).
Safety and Hazards
When handling “cis-2-Iodocyclopropanecarboxylic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
(1S,2S)-2-iodocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDIEQQVGNSGM-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1407494.png)
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1407496.png)
![7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1407497.png)
![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B1407499.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/structure/B1407501.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)






